molecular formula C13H14N2O2 B14573364 Pyridazine, 3-(1-methylethoxy)-6-phenoxy- CAS No. 61690-62-8

Pyridazine, 3-(1-methylethoxy)-6-phenoxy-

Cat. No.: B14573364
CAS No.: 61690-62-8
M. Wt: 230.26 g/mol
InChI Key: TYCOJWGHZKOXFR-UHFFFAOYSA-N
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Description

Pyridazine, 3-(1-methylethoxy)-6-phenoxy- is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridazine, 3-(1-methylethoxy)-6-phenoxy- typically involves the reaction of appropriate substituted hydrazines with diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyridazine, 3-(1-methylethoxy)-6-phenoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Pyridazine, 3-(1-methylethoxy)-6-phenoxy- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in the development of bioactive compounds and studying enzyme interactions.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of Pyridazine, 3-(1-methylethoxy)-6-phenoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as:

  • Pyridazine, 3-bromo-6-(1-methylethoxy)-
  • Pyridazine, 3-(1-methylethoxy)-6-chloro-
  • Pyridazine, 3-(1-methylethoxy)-6-methyl-

Uniqueness

Pyridazine, 3-(1-methylethoxy)-6-phenoxy- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the 3-(1-methylethoxy) and 6-phenoxy groups can enhance its interactions with molecular targets and improve its solubility and stability.

Properties

CAS No.

61690-62-8

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-phenoxy-6-propan-2-yloxypyridazine

InChI

InChI=1S/C13H14N2O2/c1-10(2)16-12-8-9-13(15-14-12)17-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

TYCOJWGHZKOXFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NN=C(C=C1)OC2=CC=CC=C2

Origin of Product

United States

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